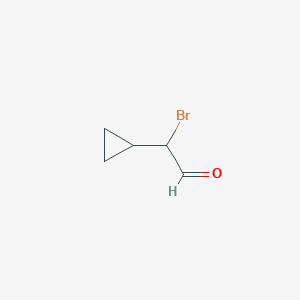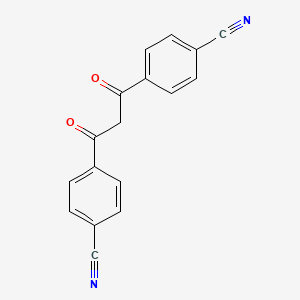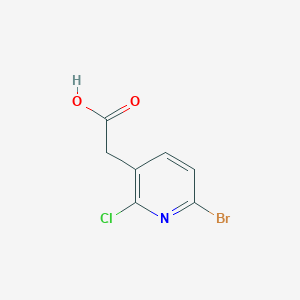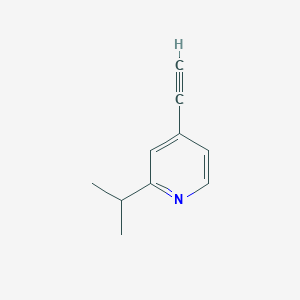
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide typically involves the bromination of a thiazole precursor followed by the introduction of the ethanone group. One common method involves the reaction of 2-aminothiazole with bromine to yield 2-amino-5-bromothiazole. This intermediate is then reacted with an appropriate ethanone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions in specialized reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted thiazoles
- Oxidized or reduced derivatives
- Condensation products like imines
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparación Con Compuestos Similares
- 1-(4-Bromothiazol-2-yl)ethanone
- 2-Aminothiazole derivatives
Comparison: 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity. Compared to other thiazole derivatives, it may exhibit enhanced solubility and stability in its hydrobromide form, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C5H6Br2N2OS |
|---|---|
Peso molecular |
301.99 g/mol |
Nombre IUPAC |
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C5H5BrN2OS.BrH/c1-2(9)3-4(6)10-5(7)8-3;/h1H3,(H2,7,8);1H |
Clave InChI |
AWGLUAFEWNLNQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC(=N1)N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)

![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)




